2-Bromo-1-chloro-3-methyl-4-nitrobenzene
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Overview
Description
2-Bromo-1-chloro-3-methyl-4-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-methyl-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent like sulfuryl chloride.
Alkylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride and aluminum chloride as the catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Chlorination: Chlorine gas or sulfuryl chloride.
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the methyl group
Scientific Research Applications
2-Bromo-1-chloro-3-methyl-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloro-4-nitrobenzene
- 2-Bromo-1-methyl-4-nitrobenzene
- 1-Bromo-3-methyl-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness
2-Bromo-1-chloro-3-methyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-1-chloro-3-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYCMHAJXCTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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